molecular formula C11H9N3O B8611124 9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carbaldehyde

9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carbaldehyde

Cat. No.: B8611124
M. Wt: 199.21 g/mol
InChI Key: NMKTWLKSAFFGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

4-methylimidazo[1,2-a]benzimidazole-2-carbaldehyde

InChI

InChI=1S/C11H9N3O/c1-13-9-4-2-3-5-10(9)14-6-8(7-15)12-11(13)14/h2-7H,1H3

InChI Key

NMKTWLKSAFFGRL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NC(=C3)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To stirred solution of LiBH4 (1.79 g, 82 mmol) in THF at 0° C., ethyl 9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carboxylate (2.5 g, 10.3 mmol) was added drop wise. The reaction mixture was refluxed for 2 hrs and cooled to room temperature. Ti was carefully quenched with ice cold water and acidified with Con. HCl to pH 4. The reaction mixture was stirred at room temperature for 1 hr and basified with K2CO3. The residue was extracted with chloroform:methanol (3:1) and dried over anhydrous MgSO4. It was filtered and concentrated. Yield. 1.3 g (65%). (M+H) 202. The residue (1.3 g, 6.4 mmol) was oxidised with MnO2 (5.0 g) in CH2Cl2 under refluxing condition. After the completion, reaction mixture was filtered and concentrated. It was purified by SiO2 column chromatography by eluting it with 1:1 ethyl acetate:hexane. Brown solid. Yield. 330 mg (25%); (M+H) 200.
Name
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ethyl 9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carboxylate
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
residue
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)c1cn2c3ccccc3n(C)c2n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To stirred solution of LiBH4 (1.79 g, 82 mmol) in THF at 0° C., ethyl 9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carboxylate (2.5 g, 10.3 mmol) was added drop wise. The reaction mixture was refluxed for 2 hrs and cooled to room temperature. Ti was carefully quenched with icve cold water and acidified with Con. HCl to pH 4. The reaction mixture was stirred at room temperature for 1 hr and basified with K2CO3. The residue was extracted with chloroform;methanol (3:1) and dried over anhydrous MgSO4. It was filtered and concentrated. Yield. 1.3 g (65%). (M+H) 202. The resdue (1.3 g, 6.4 mmol) was oxidised with MnO2 (5.0 g) in CH2Cl2 under refluxing condition. After the completion, reaction mixture was filtered and concentrated. It was purified by SiO2 column chromatography by eluting it with 1:1 ethyl acetate:hexane. Brown solid. Yield. 330 mg (25%); (M+H) 200.
Name
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ethyl 9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carboxylate
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.